molecular formula C8H16ClNO2 B1367100 3-(Piperidin-3-yl)propanoic acid hydrochloride CAS No. 71985-82-5

3-(Piperidin-3-yl)propanoic acid hydrochloride

Cat. No.: B1367100
CAS No.: 71985-82-5
M. Wt: 193.67 g/mol
InChI Key: SKDLOWHMBJEXPF-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)propanoic acid hydrochloride typically involves the hydrogenation of 3-(3-pyridyl)acrylic acid. One common method includes the use of rhodium on carbon as a catalyst under an atmosphere of hydrogen at 8 atm for 20 hours. The reaction mixture is then filtered, and the solvent is evaporated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar hydrogenation processes but on a larger scale. The use of palladium on activated carbon as a catalyst in the presence of acetic acid and hydrogen chloride in ethanol and water is another method employed for its synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Hydrogenation: Reduction of double bonds in the presence of catalysts like rhodium or palladium.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Hydrogenation: Rhodium on carbon or palladium on activated carbon as catalysts.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of 3-(3-pyridyl)acrylic acid yields this compound .

Scientific Research Applications

3-(Piperidin-3-yl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-4-yl)propanoic acid hydrochloride
  • 3-(Piperidin-1-yl)propanoic acid hydrochloride
  • 3-(3-Pyridyl)propanoic acid

Uniqueness

3-(Piperidin-3-yl)propanoic acid hydrochloride is unique due to its specific structure and the position of the piperidine ring. This structural uniqueness can result in different chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

3-piperidin-3-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDLOWHMBJEXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71985-82-5
Record name 3-(3-Piperidinyl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-3-yl)propanoic acid hydrochloride
Reactant of Route 2
3-(Piperidin-3-yl)propanoic acid hydrochloride
Reactant of Route 3
3-(Piperidin-3-yl)propanoic acid hydrochloride
Reactant of Route 4
3-(Piperidin-3-yl)propanoic acid hydrochloride
Reactant of Route 5
3-(Piperidin-3-yl)propanoic acid hydrochloride
Reactant of Route 6
3-(Piperidin-3-yl)propanoic acid hydrochloride

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